3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol
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Overview
Description
2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide is an organic compound with a unique structure that includes a pyrroline ring substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide can be achieved through several methods. One common approach involves the oxidation of 4,5,5-trimethyl-1-pyrroline 1-oxide using lead tetra-acetate, which yields 1-acetoxy-4,5,5-trimethyl-2-pyrrolidone . Another method includes the Schotten–Baumann benzoylation, which involves the reaction of 2,4,4-trimethyl-1-pyrroline 1-oxide with benzoyl chloride under basic conditions to produce benzoylated derivatives .
Industrial Production Methods: Industrial production methods for 2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with lead tetra-acetate results in the formation of 1-acetoxy-4,5,5-trimethyl-2-pyrrolidone .
Common Reagents and Conditions: Common reagents used in the reactions of 2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide include lead tetra-acetate for oxidation and benzoyl chloride for benzoylation reactions . The reactions typically occur under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate.
Major Products: The major products formed from the reactions of 2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide include 1-acetoxy-4,5,5-trimethyl-2-pyrrolidone and benzoylated derivatives .
Scientific Research Applications
2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis . . Additionally, it may have industrial applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide involves its ability to undergo oxidation and reduction reactions. The compound can act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets and pathways involved in its action include interactions with cellular antioxidants and enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide include 4,5,5-trimethyl-1-pyrroline 1-oxide and 1-hydroxy-4,5,5-trimethyl-2-pyrrolidone . These compounds share structural similarities and undergo similar chemical reactions.
Uniqueness: What sets 2,4,4-Trimethyl-5-hydroxy-1-pyrroline 1-oxide apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a scavenger of reactive oxygen species makes it particularly valuable in studies related to oxidative stress and cellular protection .
Properties
CAS No. |
89861-60-9 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3,3,5-trimethyl-1-oxido-2,4-dihydropyrrol-1-ium-2-ol |
InChI |
InChI=1S/C7H13NO2/c1-5-4-7(2,3)6(9)8(5)10/h6,9H,4H2,1-3H3 |
InChI Key |
JYVPHDZBFFZFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(C(C1)(C)C)O)[O-] |
Origin of Product |
United States |
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